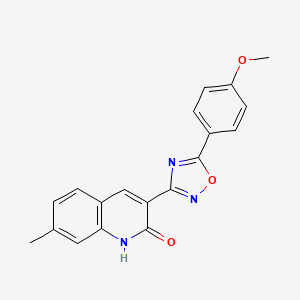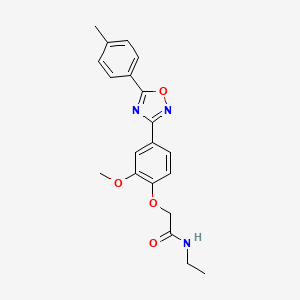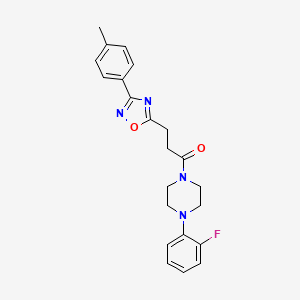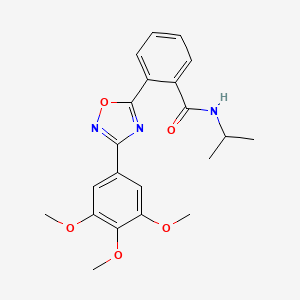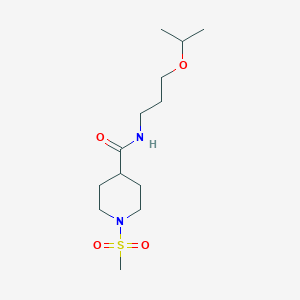
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as EX527, is a potent and selective inhibitor of sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) enzyme that plays a crucial role in regulating various cellular processes. EX527 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Quinoline derivatives, including N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, have demonstrated potent antimicrobial effects. These compounds exhibit activity against both Gram-positive and Gram-negative microbial species. The substitution on the heterocyclic pyridine ring significantly influences their antimicrobial properties .
Antimalarial Potential
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide falls within the quinoline family, which has been extensively studied for its antimalarial properties. Researchers have explored its effectiveness in combating malaria parasites, making it a promising candidate for drug development .
Antiviral Applications
Quinolines, including our compound of interest, exhibit antiviral effects. Their nitrogen-containing structure contributes to their activity against viruses. Investigating their potential as antiviral agents is crucial, especially in the context of emerging viral diseases .
Anticancer Research
The quinoline nucleus has drawn attention in cancer research. N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide may play a role in inhibiting cancer cell growth or promoting apoptosis. Further studies are needed to explore its specific mechanisms and potential clinical applications .
Anti-inflammatory Effects
Quinolines are known for their anti-inflammatory properties. Researchers have investigated their use in treating inflammatory conditions, such as arthritis and other immune-related disorders. Our compound could contribute to this field by modulating inflammatory pathways .
Urinary Tract and Respiratory Infections
In clinical practice, quinolines have been employed to treat urinary tract infections, respiratory infections (such as pneumonia and acute bronchitis), and bone joint infections. N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide’s nitrogen group makes it relevant for these therapeutic applications .
Eigenschaften
IUPAC Name |
N-ethyl-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(20(24)16-9-6-7-14(2)11-16)13-17-12-15-8-4-5-10-18(15)21-19(17)23/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLICNAMMBSOLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B7694258.png)
![N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)
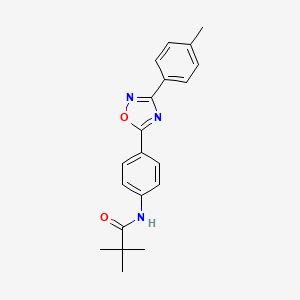
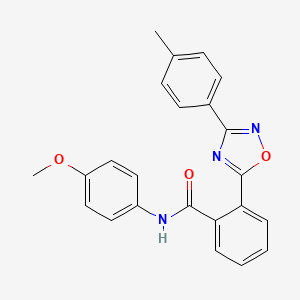
![N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7694293.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)
